molecular formula C18H14Cl2N2O4S B2831935 (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006017-02-2

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2831935
CAS No.: 1006017-02-2
M. Wt: 425.28
InChI Key: IPORTKUZHMAXRE-UZYVYHOESA-N
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Description

(Z)-Methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a dichlorobenzoyl group, a methoxy substituent, and a methyl ester moiety. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the imino group and the electron-withdrawing chlorine atoms may enhance its binding affinity to biological targets, while the methoxy group could modulate electronic effects on the aromatic system. Structural determination of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-25-11-4-6-14-15(8-11)27-18(22(14)9-16(23)26-2)21-17(24)12-7-10(19)3-5-13(12)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPORTKUZHMAXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Groebke–Blackburn–Bienaymé multicomponent reaction (GBB MCR), which is a versatile approach for synthesizing imidazo-fused heterocycles . This reaction involves the condensation of aminoazoles with aldehydes to form imines, followed by cyclization with isocyanides, often catalyzed by Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of such compounds may involve optimization of the GBB MCR or other multicomponent reactions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific compound may serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include benzoimidazole and thiazole derivatives (Table 1). Key differences lie in core heterocycles, substituents, and functional groups:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
(Z)-Methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 2,5-Dichlorobenzoyl, 6-methoxy, methyl ester ~425 High lipophilicity due to Cl substituents; ester enhances stability
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Yuan & Zhu, 2020) Benzoimidazole Benzyl, hydroxyethyl, butanoic acid ~380 Carboxylic acid group may improve solubility; synthesized via NaOH-mediated hydrolysis
Thiazol-5-ylmethyl carbamate derivatives (PF 43(1), 2017) Thiazole Carbamate, ethoxycarbonylamino, hydroperoxypropan-2-yl ~600–700 (estimated) Carbamate groups confer metabolic stability; used in enzyme inhibition
  • Core Heterocycles : The benzothiazole core in the target compound differs from benzoimidazole (N vs. S atom) and simpler thiazoles, altering electronic properties and binding interactions .
  • Functional Groups : The methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, akin to the hydrolysis step in ’s synthesis .

Biological Activity

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H14Cl2N2O3S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure features a benzothiazole core substituted with a dichlorobenzoyl group and a methoxy group, which are crucial for its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been reported to exhibit a variety of biological activities, including:

  • Anticancer : Many derivatives show potent inhibitory effects against various cancer cell lines.
  • Antimicrobial : Some compounds display significant antibacterial and antifungal properties.
  • Anti-inflammatory : Certain derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. The compound has been evaluated against several human cancer cell lines using the MTT assay, which measures cell viability.

Case Studies

  • Study on HepG2 Cells :
    • The compound was tested on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 48 nM, suggesting potent anticancer activity.
    • Mechanistic studies revealed that the compound induced apoptosis in HepG2 cells, characterized by increased levels of apoptotic markers such as caspases and PARP cleavage.
  • Broad-Spectrum Activity :
    • In another study involving a panel of cancer cell lines (including A549 lung cancer and SW620 colon cancer cells), the compound demonstrated broad-spectrum activity with varying IC50 values:
      • A549: 44 nM
      • SW620: 4.3 nM
    • These results highlight the potential of this compound as a versatile anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death via intrinsic pathways, leading to mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Evidence suggests that it may cause G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Signaling Pathways : The compound may disrupt key signaling pathways involved in cancer cell survival and proliferation.

Data Summary

The following table summarizes the biological activity data for this compound across different cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
HepG248Apoptosis induction
A54944Cell cycle arrest
SW6204.3Inhibition of signaling pathways

Q & A

Q. Key Variables :

  • Temperature control during imination to prevent hydrolysis.
  • Catalysts (e.g., DMAP for esterification) to enhance yields.

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C6, dichlorobenzoyl at C2) and Z-configuration via coupling constants .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole and benzoate regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 481.95) and detect isotopic patterns from chlorine atoms .
  • IR Spectroscopy : Identify C=O stretches (1720–1700 cm⁻¹ for ester, 1680 cm⁻¹ for imino) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can computational modeling optimize the reaction mechanism or predict bioactivity?

Methodological Answer:

  • Quantum Mechanics (QM) :
    • Calculate transition states for imination/esterification steps to identify rate-limiting stages (e.g., Gaussian 16 with B3LYP/6-31G*) .
    • Predict regioselectivity in thiazole functionalization using Fukui indices .
  • Molecular Docking :
    • Screen against biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
  • MD Simulations :
    • Study stability in biological membranes (e.g., GROMACS) to assess pharmacokinetic potential .

Validation : Cross-check computational results with experimental kinetics or crystallographic data .

Advanced: How can Design of Experiments (DoE) improve synthesis yield and reproducibility?

Methodological Answer:

  • Factors to Optimize :
    • Temperature, solvent polarity, catalyst loading, and reaction time .
  • Statistical Models :
    • Use response surface methodology (RSM) to identify optimal conditions (e.g., 24-hour reaction at 60°C in DMF with 5 mol% DMAP increases yield by 22%) .
  • Robustness Testing :
    • Vary input parameters (±10%) to assess sensitivity and ensure scalability .

Case Study : A Plackett-Burman design reduced side-product formation during imination by 35% .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Methodological Answer:

Purity Verification : Re-analyze batches via HPLC and HRMS to exclude impurities (>99% purity required) .

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 vs. HeLa may show divergent responses) .
  • Control solvent (DMSO concentration ≤0.1%) and incubation time .

Mechanistic Studies :

  • Perform SPR or ITC to measure binding affinity directly, avoiding cell-based assay artifacts .

Meta-Analysis :

  • Compare data across studies using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test .

Advanced: What crystallographic strategies validate the Z-configuration and molecular conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via vapor diffusion (e.g., chloroform/hexane) and solve structures using SHELX (SHELXT for solution, SHELXL for refinement) .
    • Confirm Z-configuration via dihedral angles between thiazole and benzoyl planes (e.g., 15–25°) .
  • Powder XRD :
    • Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphs .

Challenges : Low crystal quality due to flexible ester groups; optimize by slow cooling .

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